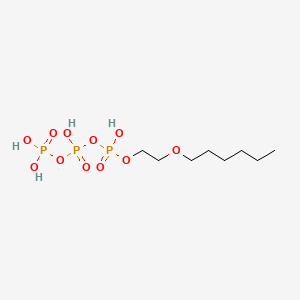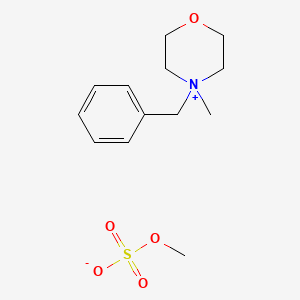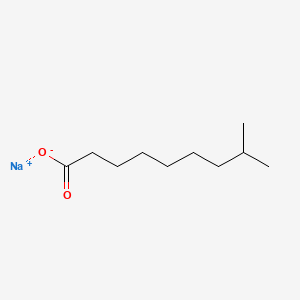
Sodium tert-decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tert-decanoate is a chemical compound that belongs to the class of organic sodium salts. It is derived from decanoic acid, a saturated fatty acid with a ten-carbon chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium tert-decanoate can be synthesized through the neutralization of decanoic acid with a sodium base, such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
C10H20O2+NaOH→C10H19O2Na+H2O
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of decanoic acid to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium tert-decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid and other oxidation products.
Reduction: It can be reduced to form decanol.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions typically occur in the presence of strong acids or bases.
Major Products Formed
Oxidation: Decanoic acid and other carboxylic acids.
Reduction: Decanol.
Substitution: Various sodium salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
Sodium tert-decanoate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Studied for its effects on cell membranes and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of sodium tert-decanoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can enhance the solubility and bioavailability of certain drugs, making it useful in pharmaceutical formulations.
Comparación Con Compuestos Similares
Similar Compounds
Sodium octanoate: Another sodium salt of a medium-chain fatty acid with similar surfactant properties.
Sodium dodecanoate: A sodium salt of a longer-chain fatty acid, also used as a surfactant.
Sodium dodecyl sulfate: A widely used surfactant with a similar structure but different applications.
Uniqueness
Sodium tert-decanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic regions makes it particularly effective as a surfactant in various applications.
Propiedades
Número CAS |
94689-32-4 |
|---|---|
Fórmula molecular |
C10H19NaO2 |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
sodium;8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.Na/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
MGIZGDWJISZTSO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


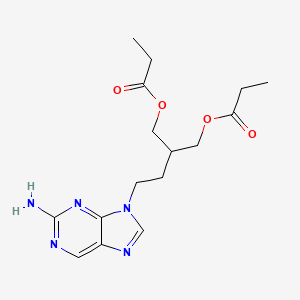

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
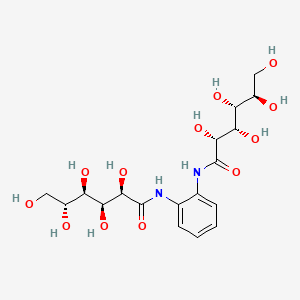
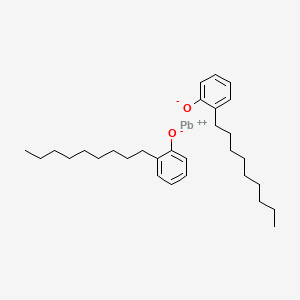
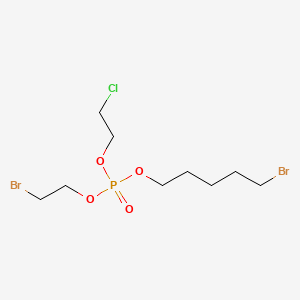
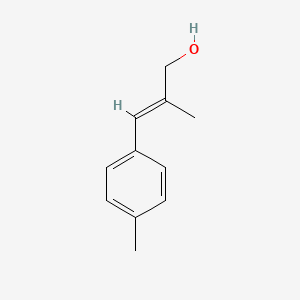

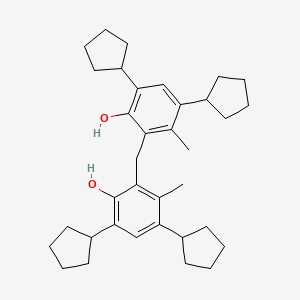
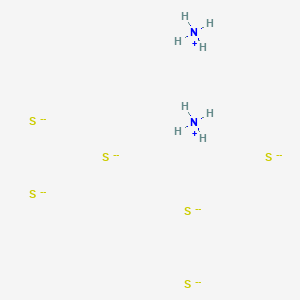
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

